molecular formula C4H5ClN2O4S B1423013 [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride CAS No. 459818-67-8

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride

Cat. No.: B1423013
CAS No.: 459818-67-8
M. Wt: 212.61 g/mol
InChI Key: QRPMKCBTJIZVKF-REOHCLBHSA-N
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Description

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone ring and a methanesulfonyl chloride group. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride typically involves the reaction of imidazolidinone derivatives with methanesulfonyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: In some cases, catalysts such as palladium or nickel complexes may be used to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine may yield a sulfonamide derivative, while reaction with an alcohol could produce a sulfonate ester.

Scientific Research Applications

Chemistry

In chemistry, [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has applications in medicinal chemistry, where it is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of [(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the imidazolidinone ring.

    Imidazolidinone Derivatives: Compounds that share the imidazolidinone core but have different substituents.

Uniqueness

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride is unique due to the combination of the imidazolidinone ring and the methanesulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPMKCBTJIZVKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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